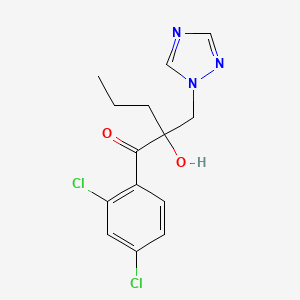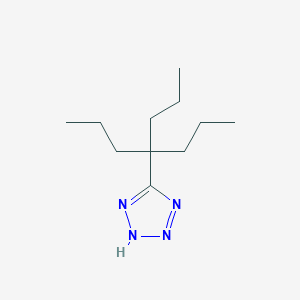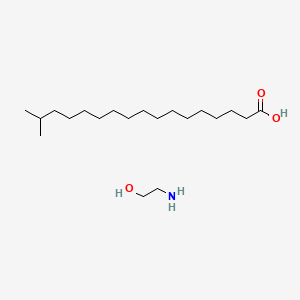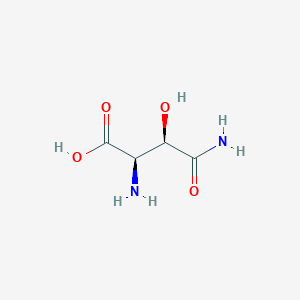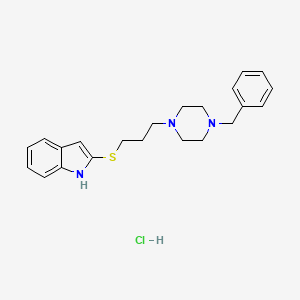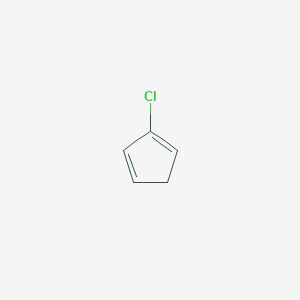
2-Chloro-1,3-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-cyclopentadiene is an organochlorine compound with the molecular formula C5H5Cl. It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted cyclopentadiene derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: It can be oxidized to form chlorinated cyclopentenones or reduced to yield cyclopentadiene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Addition: Diels-Alder reactions typically require heat or a catalyst to proceed efficiently.
Major Products
Substitution: Substituted cyclopentadienes.
Addition: Cycloaddition products.
Oxidation: Chlorinated cyclopentenones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-cyclopentadiene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-cyclopentadiene in chemical reactions involves the reactivity of the chlorine atom and the conjugated diene system. The chlorine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the chlorine substitution.
2-Bromo-1,3-cyclopentadiene: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1,3-cyclopentadiene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1,3-cyclopentadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .
Eigenschaften
CAS-Nummer |
117273-18-4 |
|---|---|
Molekularformel |
C5H5Cl |
Molekulargewicht |
100.54 g/mol |
IUPAC-Name |
2-chlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |
InChI-Schlüssel |
LJEOEPPSGGLCKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


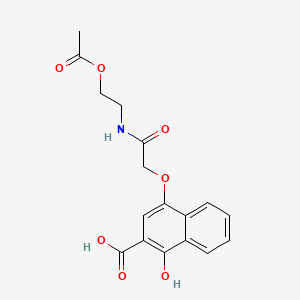
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)


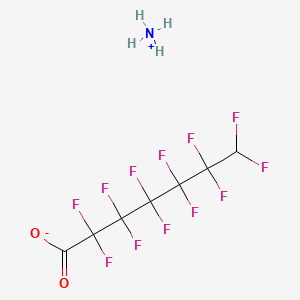
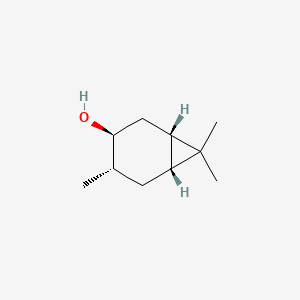

![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
